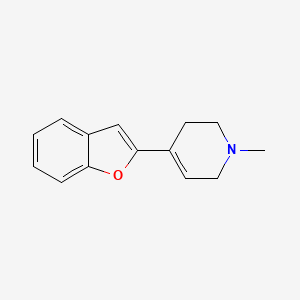
4-(1-Benzofuran-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Benzofuran-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a benzofuran moiety fused to a tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzofuran-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic conditions.
Formation of Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized by the reduction of pyridine derivatives using hydrogenation or other reducing agents.
Coupling of Benzofuran and Tetrahydropyridine: The final step involves coupling the benzofuran moiety with the tetrahydropyridine ring through a series of reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(1-Benzofuran-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or tetrahydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid derivatives, while reduction can produce fully saturated tetrahydropyridine analogs.
科学的研究の応用
4-(1-Benzofuran-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
作用機序
The mechanism of action of 4-(1-Benzofuran-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
類似化合物との比較
Similar Compounds
Benzofuran: A simpler analog that lacks the tetrahydropyridine ring but shares the benzofuran moiety.
Tetrahydropyridine: A compound that lacks the benzofuran moiety but shares the tetrahydropyridine ring.
1-Benzofuran-2-yl-1,2,3,6-tetrahydropyridine: A closely related compound with similar structural features.
Uniqueness
4-(1-Benzofuran-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine is unique due to the combination of the benzofuran and tetrahydropyridine rings, which imparts distinct chemical and biological properties
特性
CAS番号 |
33674-02-1 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC名 |
4-(1-benzofuran-2-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H15NO/c1-15-8-6-11(7-9-15)14-10-12-4-2-3-5-13(12)16-14/h2-6,10H,7-9H2,1H3 |
InChIキー |
HIVHHIVSVIQIDA-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=CC1)C2=CC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


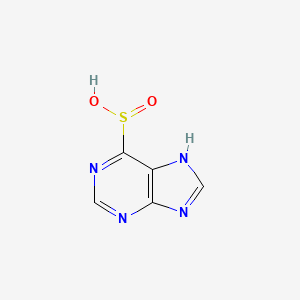
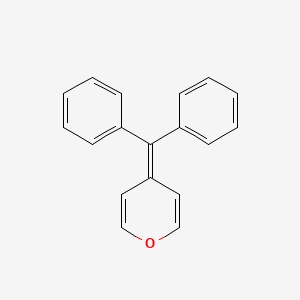


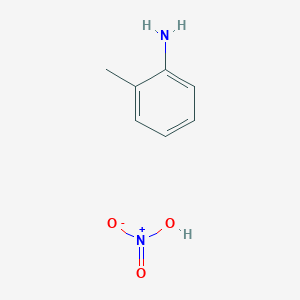

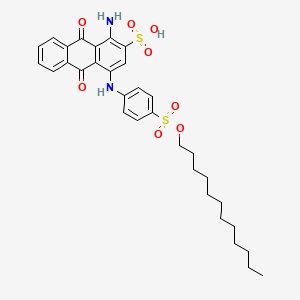
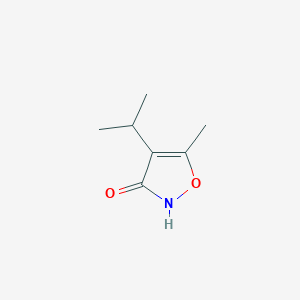
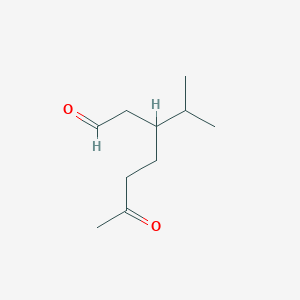
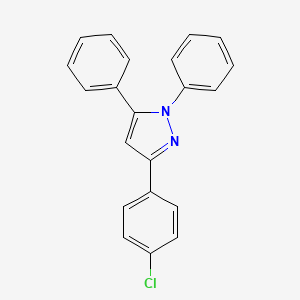
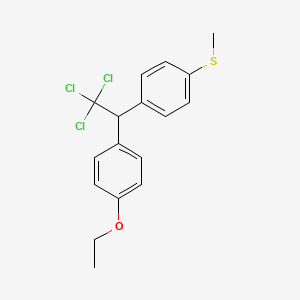
![5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14686689.png)


